3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
Description
Historical Development and Evolution of Polyether Phosphate (B84403) Chemistry in Research
The field of polyether phosphate chemistry has its roots in the broader study of organophosphorus compounds and polymer chemistry. Early research focused on the direct condensation of phosphoric acid or its anhydride (B1165640), phosphorus pentoxide (P₂O₅), with simple diols like ethylene (B1197577) glycol to create poly(alkylene phosphates). researchgate.netresearchgate.netresearchgate.net These initial investigations, such as those by Penczek and collaborators, explored the fundamental reactions and kinetics of polyesterification involving phosphorus acids. researchgate.netresearchgate.net
The evolution of this field was significantly driven by the industrial need for high-performance surfactants. Researchers began using more complex alcohols, such as ethoxylated alcohols and phenols, as the hydroxyl-containing precursors for phosphorylation. justia.comresearchgate.netepa.gov This led to the development of polyether phosphates, which combine the surface-active properties of polyether chains with the strong anionic nature and functionality of the phosphate group. lankem.com Synthesis methods were refined to control the ratio of mono- to di-ester products, which influences the final properties of the surfactant. justia.comresearchgate.net More recent developments have focused on creating polyether phosphates through alternative pathways that avoid the use of alkylene oxides, aiming for greener production processes. justia.com The research has expanded from simple surfactants to the synthesis of complex polyphosphoester block copolymers for advanced biomedical applications. mdpi.com
Conceptual Framework of Synthetic Amphiphiles and Their Phosphorylated Derivatives in Advanced Research
Synthetic amphiphiles are molecules that possess both water-loving (hydrophilic) and water-fearing (hydrophobic) regions. researchgate.net This dual nature drives them to self-assemble into organized structures like micelles or vesicles when placed in a selective solvent such as water. researchgate.net 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is a classic example of such a molecule. Its hydrophobic portion is the C₄ butyl ether tail, while the tetraethylene glycol chain and the terminal phosphate group constitute the hydrophilic head.
The phosphorylation of a neutral polyether alcohol is a critical modification that introduces a formal negative charge, transforming a non-ionic amphiphile into an anionic one. This has profound conceptual implications for its behavior in research applications:
Enhanced Hydrophilicity and Electrostatic Interactions: The phosphate group is a strong hydrophilic moiety and a multivalent anion. This enhances water solubility and introduces the capacity for strong electrostatic interactions with cations, positively charged surfaces, and biological molecules.
Modified Self-Assembly: The introduction of charge alters the critical micelle concentration (CMC) and the geometry of self-assembled structures due to electrostatic repulsion between the head groups. researchgate.net
Bio-functionality: In a biological context, the phosphate group is ubiquitous. Incorporating it into synthetic polymers can impart biocompatibility and specific biological activity. For instance, phosphate groups on biomaterials can interact with calcium ions and cellular components to promote processes like bone mineralization. nih.gov
Adhesion and Surface Binding: The charged phosphate head group can act as an anchor to polar or charged surfaces, making these molecules effective dispersants and surface modifiers. lankem.com
Advanced research leverages these properties to design sophisticated materials. For example, amphiphilic polyphosphoesters are being synthesized to form micelles that can encapsulate and deliver drugs. mdpi.com In tissue engineering, hydrogels are functionalized with phosphate groups to create scaffolds that actively promote tissue regeneration. nih.gov
Significance of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate within Contemporary Chemical and Biochemical Disciplines
The significance of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate and related polyether phosphates stems from their versatile properties, which are exploited across multiple scientific disciplines.
In biochemical and biomedical engineering , the phosphate functionalization of poly(ethylene glycol) (PEG)-based polymers is of paramount importance. Research has shown that incorporating phosphate groups into hydrogel scaffolds, such as those made from oligo[poly(ethylene glycol) fumarate] (OPF), significantly enhances their osteoconductivity. nih.gov The negatively charged phosphate moieties can chelate calcium ions and improve osteoblast attachment, proliferation, and differentiation, making these materials promising candidates for bone tissue engineering. nih.gov Furthermore, amphiphilic polyphosphoesters are being actively developed as nanocarriers for drug delivery systems, leveraging their biocompatibility and ability to form stable, drug-loaded micelles. mdpi.comnih.gov
In industrial and materials chemistry , these compounds are valued as high-performance anionic surfactants. justia.com They function as highly effective emulsifiers, dispersants, and wetting agents in complex formulations. lankem.com For instance, patents describe their use as dispersants for preparing aqueous mill-bases for paints and coatings. google.com Their unique structure allows for the creation of stable dispersions of particulate solids, a critical function in agrochemical and cosmetic formulations. lankem.com
The table below summarizes the key research findings and applications for this class of compounds.
| Property / Feature | Discipline | Significance & Research Application | Citations |
| Anionic Amphiphilicity | Materials Chemistry | Acts as a versatile emulsifier and dispersant for industrial formulations like paints and agrochemicals. | lankem.comgoogle.com |
| Biocompatibility | Biomedical Engineering | Forms the basis of biodegradable polymers whose degradation products (PEG, phosphate) are non-toxic. | mdpi.comnih.gov |
| Phosphate Functional Group | Tissue Engineering | Enhances osteoconductivity of hydrogel scaffolds by promoting osteoblast attachment and biomineralization. | nih.gov |
| Self-Assembly into Micelles | Pharmaceutical Science | Used to create nanoscale drug delivery vehicles for encapsulating and transporting therapeutic agents. | mdpi.com |
| Surface Activity | Industrial Chemistry | Functions as a wetting and solubilizing agent in a wide range of personal care and home care products. | justia.com |
Current Research Landscape and Future Directions for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
The current research landscape for polyether phosphates is focused on enhancing their functionality and expanding their applications through sophisticated molecular design. A significant trend is the synthesis of well-defined block copolymers containing polyphosphoester segments. mdpi.com These advanced architectures allow for the creation of "smart" materials that can respond to environmental stimuli such as pH or temperature, offering more controlled behavior in applications like drug delivery. mdpi.com Another major area of active research is the continued development of functional biomaterials for regenerative medicine, where the density and presentation of phosphate groups on polymer scaffolds are tuned to elicit specific and optimized biological responses. nih.gov
Future research directions are poised to build upon this foundation:
Supramolecular Chemistry: The use of polyether phosphates as building blocks for more complex, hierarchically ordered supramolecular assemblies is a promising avenue. researchgate.net These structures could find use in advanced catalysis, sensing, and the creation of novel nanomaterials.
Personalized Medicine: In biomedicine, future work will likely involve designing polyphosphoester-based drug carriers that are tailored for specific drugs or targeted to particular cells or tissues, moving towards more personalized therapeutic approaches.
Sustainable Chemistry: The drive for green chemistry will continue to motivate research into novel, more environmentally benign synthesis routes for polyether phosphates that minimize waste and avoid hazardous reagents. justia.com
Hybrid Materials: There is growing interest in creating hybrid organic-inorganic materials where polyether phosphates act as a bridge or functional coating for inorganic nanoparticles, combining the properties of both components for synergistic effects in areas like composites and diagnostics.
Properties
CAS No. |
84988-62-5 |
|---|---|
Molecular Formula |
C12H27O8P |
Molecular Weight |
330.31 g/mol |
IUPAC Name |
2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O8P/c1-2-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI Key |
KYWZAVZYKUXWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate and Its Analogs
Novel Phosphorylation Strategies for Polyether Alcohols
Catalytic Methods in Phosphate (B84403) Ester Synthesis
Recent advancements have seen a shift towards catalytic methods for the phosphorylation of alcohols, offering significant advantages in terms of selectivity and functional group tolerance. nih.gov A notable development is the use of a catalytic system involving phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as the catalyst. nih.govnih.gov This method allows for the direct and chemoselective phosphorylation of a wide range of alcohols, including complex molecules, under relatively mild conditions. nih.govelsevierpure.com
The proposed mechanism suggests that TBAHS acts as both a Brønsted acid and a nucleophilic activator, facilitating the formation of a highly reactive mixed anhydride (B1165640) species from PEP-K. nih.govnih.gov This active phosphoryl donor then efficiently transfers the phosphate group to the primary hydroxyl of the polyether alcohol. researchgate.net This catalytic approach avoids the need for multi-step sequences and protection/deprotection strategies often required in traditional methods. elsevierpure.com
Table 1: Comparison of Phosphorylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional (e.g., POCl₃) | POCl₃, pyridine | Room temperature | Readily available reagents | Harsh, low selectivity, side reactions |
| Catalytic (PEP-K/TBAHS) | PEP-K, TBAHS | 80 °C, DMF | High chemoselectivity, mild conditions, high functional group tolerance | Catalyst may be expensive |
Solid-Phase Synthesis Techniques Adapted for Polyether Phosphates
Solid-phase synthesis (SPS) offers a powerful platform for the efficient construction of complex biomolecules and polymers by anchoring the starting material to an insoluble support. While extensively used for peptides and oligonucleotides, its application to polyether phosphates is an emerging area. nih.govnih.gov The core principle involves attaching a precursor of 3,6,9,12-Tetraoxahexadecan-1-ol to a solid support, followed by the sequential addition of reagents in solution. Excess reagents and by-products are then simply washed away, simplifying the purification process. rsc.org
For the synthesis of polyether phosphates, a suitable linker is crucial for attaching the polyether alcohol to the solid support, often a polystyrene or polyamide resin. nih.govrsc.org Phosphoramidite (B1245037) chemistry, a cornerstone of DNA synthesis, can be adapted for this purpose. researchgate.net This involves using a phosphoramidite derivative of the polyether alcohol, which is then coupled to the support-bound molecule, followed by oxidation to form the stable phosphate triester. The final product is then cleaved from the support. This methodology holds promise for the combinatorial synthesis of libraries of polyether phosphate analogs for screening purposes.
Precursor Synthesis and Modification Pathways for 3,6,9,12-Tetraoxahexadecan-1-ol
The synthesis of the precursor alcohol, 3,6,9,12-Tetraoxahexadecan-1-ol, is a fundamental prerequisite. nih.gov This compound, also known as tetraethylene glycol monobutyl ether, is typically prepared via the Williamson ether synthesis. This involves the reaction of tetraethylene glycol with a butyl halide, such as butyl bromide, in the presence of a strong base like sodium hydride (NaH) to deprotonate the alcohol and form the alkoxide nucleophile.
An alternative route involves the reaction of 1-chlorobutane (B31608) with bis[2-(2-hydroxyethoxy)ethyl] ether. chemicalbook.com Purification of the final product is generally achieved through fractional distillation under reduced pressure or column chromatography. chemicalbook.com
Table 2: Physical Properties of 3,6,9,12-Tetraoxahexadecan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆O₅ nist.gov |
| Molecular Weight | 250.33 g/mol nist.gov |
| Boiling Point | 189-194 °C at 0.17 Torr chemicalbook.comcas.org |
| Density | ~1.003 g/cm³ at 20 °C chemicalbook.comcas.org |
| Water Solubility | 992 g/L at 20 °C chemicalbook.com |
Modification of the precursor alcohol allows for the synthesis of a diverse range of final phosphate products. For instance, by starting with different polyethylene (B3416737) glycol derivatives or using different alkyl halides, the length of the ether chain and the terminal alkyl group can be readily varied.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
Achieving high yield and selectivity in the phosphorylation of 3,6,9,12-Tetraoxahexadecan-1-ol is critical for the economic and practical viability of the synthesis. The optimization of reaction parameters is therefore a key focus of research. Factors such as the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the phosphorylating agent and catalyst all play a significant role. researchgate.net
In the catalytic phosphorylation with PEP-K and TBAHS, for example, the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature of around 80 °C to ensure sufficient reaction rates. researchgate.net The molar ratio of the alcohol to the phosphorylating agent and catalyst is carefully controlled to maximize the conversion of the starting material while minimizing the formation of by-products.
Response surface methodology (RSM) is a powerful statistical tool that can be employed to systematically optimize reaction conditions. researchgate.net This involves designing a set of experiments to investigate the effects of multiple variables simultaneously, allowing for the identification of the optimal reaction parameters to achieve the highest possible yield and purity of the desired phosphate ester. researchgate.net
Synthesis of Structurally Modified Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of structurally modified derivatives of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is essential for conducting structure-activity relationship (SAR) studies. nih.gov These studies aim to understand how modifications to the chemical structure of the molecule affect its biological activity or physical properties.
Modification of Alkyl Chain Length and Ether Linkages
A primary focus of SAR studies on polyether phosphates involves the systematic modification of the alkyl chain length and the number of ether linkages in the polyether backbone. By synthesizing a library of analogs with varying alkyl chain lengths (e.g., replacing the butyl group with ethyl, hexyl, or dodecyl groups) and different numbers of ethylene (B1197577) glycol repeat units, researchers can probe the influence of hydrophobicity and chain flexibility on the compound's function. sigmaaldrich.com
For instance, tetraethylene glycol monododecyl ether serves as a precursor for a longer alkyl chain analog. sigmaaldrich.com Similarly, using precursors like tetraethylene glycol monomethyl ether allows for the synthesis of derivatives with a shorter alkyl group. medchemexpress.com The synthesis of these analogs generally follows the same fundamental pathways as for the parent compound, involving the appropriate selection of starting materials. The resulting library of phosphate esters can then be screened for desired properties, providing valuable insights for the rational design of new and improved compounds.
Derivatization of the Phosphate Headgroup
The phosphate headgroup of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate and similar PEG-phosphates can be further derivatized to introduce new functionalities or to create more complex macromolecular structures. These modifications are crucial for tailoring the properties of the molecule for specific applications, such as in drug delivery systems and biomaterials.
One significant approach to derivatization involves the reaction of the phosphate group to form phosphodiesters. For instance, diphosphoesters of polyethylene glycol can undergo a cross-linking reaction with diglycidyl ethers of polyethylene glycol. This reaction results in the formation of degradable phosphate esters as cross-linking points, leading to the creation of water-swellable cross-linked PEG phosphoester polymers (CPPs). nih.govacs.org The hydroxyl groups of the phosphoester and those generated from the opening of the glycidyl (B131873) ethers react in the presence of an acid catalyst to form these cross-linked networks. nih.gov The properties of the resulting hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, can be controlled by adjusting the molecular weights and ratios of the starting prepolymers. nih.govacs.org
Table 1: Prepolymers for the Synthesis of Cross-linked PEG Phosphoester Polymers (CPPs)
| Prepolymer | Chemical Name | Role in Derivatization |
|---|---|---|
| P-PEG-P | Diphosphoester of Polyethylene Glycol | Provides the phosphate headgroup for cross-linking |
| E-PEG-E | Diglycidyl ether of Polyethylene Glycol | Acts as the cross-linking agent |
Another avenue for derivatization is the conversion of the terminal phosphate into other functional groups, which is a common strategy for functionalized PEG derivatives in general. While direct derivatization of the phosphate on 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is not extensively documented, the principles of PEG functionalization can be applied. For example, the phosphate group could potentially be converted to a more reactive intermediate to allow for coupling with other molecules, such as peptides, drugs, or targeting ligands. labinsights.nl The synthesis of multifunctional copolymers based on PEG often involves the use of versatile chemical reactions to introduce a variety of functional groups. researchgate.net
Furthermore, the phosphate group can be used to create supramolecular structures. The ability of phosphate-containing polymers to interact with other molecules can be harnessed to form assemblies like micelles and polymersomes, which are of significant interest for drug delivery applications. nih.gov
Green Chemistry Principles in the Synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
The application of green chemistry principles to the synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate aims to reduce the environmental impact of the manufacturing process. This involves the use of safer reagents and solvents, improving energy efficiency, and minimizing waste generation.
A key aspect of greening the synthesis of this compound is the use of environmentally benign solvents. Polyethylene glycol (PEG) itself, particularly lower molecular weight versions like PEG-400, has been recognized as a green and biodegradable polymeric solvent. researchgate.net It can serve as a reaction medium for various organic syntheses, often leading to higher yields and simpler work-up procedures. researchgate.netbeilstein-journals.org The use of PEG as a solvent in the phosphorylation of 3,6,9,12-Tetraoxahexadecan-1-ol would be a significant step towards a more sustainable process. google.comnih.gov
The choice of phosphorylating agent is also critical from a green chemistry perspective. Traditional methods often employ hazardous reagents like phosphorus oxychloride (POCl3). nih.gov While effective, POCl3 is highly reactive and generates corrosive byproducts. nih.gov A greener alternative for phosphorylation has been demonstrated in the modification of cellulosic materials using a mixture of phosphoric acid and urea. nih.govrsc.org This solid-state phosphorylation method is efficient, environmentally friendly, and avoids the use of harsh solvents. nih.govrsc.org Such a system could potentially be adapted for the phosphorylation of PEG alcohols. Another approach involves the use of a hybrid reagent of polyphosphoric acid and phosphoric anhydride, which is considered safer than POCl3 and leads to fewer byproducts. acs.org
One-pot synthesis is another important green chemistry strategy. An efficient and eco-friendly one-pot, three-component synthesis of novel α-diaminophosphonates has been achieved using PEG-400 as a green solvent at elevated temperatures. researchgate.net This demonstrates the feasibility of conducting multi-step syntheses in a single reaction vessel using a green solvent, which reduces waste from purification of intermediates and saves energy.
Table 2: Green Chemistry Approaches in Organophosphate Synthesis
| Green Chemistry Principle | Application in Synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate | Reference |
|---|---|---|
| Use of Safer Solvents | Utilizing polyethylene glycol (e.g., PEG-400) as a biodegradable and recyclable reaction medium. | researchgate.net |
| Use of Safer Reagents | Replacing hazardous phosphorylating agents like POCl3 with greener alternatives such as phosphoric acid/urea mixtures or polyphosphoric acid/phosphoric anhydride. | acs.orgnih.govnih.govrsc.org |
| Process Intensification | Employing one-pot synthesis strategies to reduce reaction steps, energy consumption, and waste generation. | researchgate.net |
| Designing for Energy Efficiency | Conducting reactions at lower temperatures or using microwave irradiation to reduce energy consumption. | nih.gov |
By integrating these green chemistry principles, the synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate and its analogs can be made more sustainable and environmentally responsible.
Molecular and Supramolecular Assembly of 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate
Self-Assembly Properties in Aqueous and Non-Aqueous Systems
As a member of the polyether phosphate (B84403) ester family, 3,6,9,12-tetraoxahexadecan-1-ol, phosphate exhibits a strong tendency to self-assemble in both aqueous and non-aqueous media. This behavior is governed by the delicate balance of hydrophobic and hydrophilic interactions, as well as electrostatic forces originating from the charged phosphate group.
In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), individual molecules of 3,6,9,12-tetraoxahexadecan-1-ol, phosphate aggregate to form organized structures such as micelles and vesicles. Micelles are typically spherical aggregates where the hydrophobic butyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic polyoxyethylene phosphate head groups form a stabilizing corona at the micelle-water interface. The formation of such micelles can "mask" the negative properties of hydrophobic active pharmaceutical ingredients, potentially increasing their bioavailability. uibk.ac.at
The geometry of the self-assembled structures is influenced by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. For many non-ionic surfactants with similar structures, the aggregation number, or the number of molecules in a single micelle, can range from the tens to several thousands. mpg.de The inclusion of a phosphate group can further influence the size and shape of these aggregates due to electrostatic repulsion between the head groups.
Under certain conditions, such as changes in concentration or the presence of co-solvents, 3,6,9,12-tetraoxahexadecan-1-ol, phosphate may also form bilayer structures that can close upon themselves to form vesicles or liposomes. These vesicular structures consist of an aqueous core enclosed by a lipid bilayer, making them suitable carriers for both hydrophilic and lipophilic substances. phospholipid-research-center.com The incorporation of PEGylated lipids, such as the subject compound, into vesicle formulations has been shown to promote vesicle formation and reduce their size and lamellarity. researchgate.net This is attributed to the increased lateral repulsion between the bulky PEGylated head groups, which induces greater curvature in the lipid bilayer. researchgate.net
The self-assembly of 3,6,9,12-tetraoxahexadecan-1-ol, phosphate is highly sensitive to environmental factors such as temperature, pH, and ionic strength.
Temperature: For many non-ionic polyoxyethylene surfactants, the CMC exhibits a U-shaped dependence on temperature. scialert.netscispace.com Initially, an increase in temperature weakens the hydrogen bonds between the ethylene (B1197577) oxide groups and water, making the surfactant more hydrophobic and thus favoring micellization at lower concentrations. nih.gov However, beyond a certain temperature, the increased thermal energy leads to greater molecular motion and a disruption of the structured water around the hydrophobic tails, which can disfavor micellization, causing the CMC to increase. scispace.com The thermodynamic parameters of micellization, including the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization, are also temperature-dependent. For many surfactants, the process is entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. scialert.netresearchgate.net
pH: The phosphate group in 3,6,9,12-tetraoxahexadecan-1-ol, phosphate imparts a pH-responsive character to its self-assembly. The pKa of the phosphate headgroup will determine its degree of ionization at a given pH. At pH values below the pKa, the headgroup will be largely protonated and less charged, while at pH values above the pKa, it will be deprotonated and carry a negative charge. This change in charge significantly affects the electrostatic repulsion between headgroups, thereby influencing the CMC and the morphology of the aggregates. For instance, increased repulsion at higher pH can lead to smaller aggregation numbers or a transition from vesicles to micelles. The self-assembly of similar pH-responsive peptides has been shown to be highly dependent on both pH and concentration. nih.govnih.gov
Ionic Strength: The presence of electrolytes in the aqueous medium can also modulate the self-assembly of 3,6,9,12-tetraoxahexadecan-1-ol, phosphate. The addition of salt can screen the electrostatic repulsion between the charged phosphate head groups, which generally leads to a decrease in the CMC and an increase in the aggregation number. This effect is due to the reduced effective area per headgroup, which favors the formation of larger, more tightly packed aggregates.
Table 1: Influence of Environmental Variables on Surfactant Self-Assembly
| Environmental Variable | General Effect on Non-ionic/Anionic Surfactants | Specific Relevance to 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate |
|---|---|---|
| Temperature | CMC often shows a U-shaped dependence; micellization is entropy-driven at low temperatures and enthalpy-driven at high temperatures. scialert.netscispace.com | Similar behavior is expected, with the polyoxyethylene chain and phosphate group influencing the exact temperature dependence. |
| pH | For anionic surfactants, increasing pH above the pKa increases headgroup charge and repulsion, often increasing the CMC. nih.gov | The phosphate headgroup's ionization state will be a key determinant of self-assembly, allowing for pH-triggered changes in aggregate structure. |
| Ionic Strength | Addition of salt screens electrostatic repulsion, typically lowering the CMC and increasing aggregation number for anionic surfactants. | The presence of salts in the medium will likely promote the formation of larger aggregates at lower concentrations. |
Interactions of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate with Model Biomembranes and Lipid Bilayers (In Vitro Studies)
The interaction of 3,6,9,12-tetraoxahexadecan-1-ol, phosphate with lipid membranes is of significant interest for its applications in drug delivery and biomaterials. In vitro studies using model systems such as phospholipid vesicles provide insights into these interactions.
The incorporation of surfactants into lipid bilayers can significantly alter their physical properties, including membrane fluidity and permeability. Membrane fluidity is a measure of the freedom of movement of lipid molecules within the bilayer and is crucial for many cellular functions. nih.gov The effect of a surfactant on membrane fluidity depends on its chemical structure, including its headgroup and tail chemistry. nih.gov For example, some surfactants can increase membrane fluidity by disrupting the ordered packing of the lipid acyl chains, while others can decrease it by inducing a more ordered state. nih.gov
The PEGylated nature of 3,6,9,12-tetraoxahexadecan-1-ol, phosphate is expected to influence membrane fluidity. The presence of PEG chains on the surface of a lipid bilayer can create steric hindrance and alter the lateral packing of the lipids. researchgate.net Differential scanning calorimetry (DSC) is a powerful technique to study the effects of such molecules on the thermal transitions and fluidity of lipid bilayers. nih.govnih.gov The incorporation of PEGylated lipids can lead to changes in the main phase transition temperature (Tm) of the lipid bilayer, which is indicative of an alteration in membrane fluidity. nih.gov
Furthermore, the integration of surfactants can create defects in the lipid packing, leading to an increase in membrane permeability to water and other small molecules. nih.gov The extent of this effect depends on the concentration and chemical nature of the surfactant. The presence of PEG chains has been reported to increase the water permeability of lipid bilayers. nih.gov
The integration of 3,6,9,12-tetraoxahexadecan-1-ol, phosphate into a pre-existing phospholipid bilayer is driven by hydrophobic interactions between its butyl tail and the acyl chains of the membrane lipids. The hydrophilic polyoxyethylene phosphate headgroup remains at the membrane-water interface. The partitioning of the surfactant between the aqueous phase and the lipid membrane is a key parameter governing this integration. nih.gov
At low concentrations, the surfactant molecules likely exist as monomers within the bilayer. As the concentration increases, they may form mixed micelles with the membrane lipids, eventually leading to the solubilization of the membrane at high concentrations. The presence of the PEGylated headgroup can influence the shape of the resulting aggregates, with studies on similar PEG-lipids showing a transition from vesicles to disc-like or rod-like micelles at higher PEG-lipid concentrations. biorxiv.org The incorporation of the phosphate group can also lead to specific interactions with the phospholipid headgroups, potentially through hydrogen bonding or electrostatic interactions, which can affect the stability and structure of the mixed aggregates. nih.gov
Table 2: Predicted Effects of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate on Model Lipid Bilayers
| Property | Predicted Impact | Rationale based on Analogous Systems |
|---|---|---|
| Membrane Fluidity | Likely to alter fluidity. | PEGylated lipids can disrupt lipid packing, affecting the main phase transition temperature. researchgate.netnih.gov The specific effect (increase or decrease) would depend on the lipid composition and temperature. |
| Membrane Permeability | Likely to increase permeability. | Incorporation of PEGylated surfactants can create packing defects and has been shown to increase water permeability. nih.gov |
| Integration Mechanism | Hydrophobic partitioning into the bilayer. | The butyl tail will embed in the hydrophobic core, with the hydrophilic headgroup at the interface. nih.gov |
| Structural Changes | Can induce curvature and potentially form mixed micelles. | PEGylated headgroups cause steric repulsion, favoring curved structures. At higher concentrations, mixed micelles may form. researchgate.netbiorxiv.org |
Adsorption and Interfacial Phenomena of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
The surface-active nature of 3,6,9,12-tetraoxahexadecan-1-ol, phosphate leads to its adsorption at various interfaces, such as the air-water and oil-water interface. This adsorption reduces the interfacial tension and is a fundamental property of surfactants. The efficiency and effectiveness of this surfactant at interfaces are determined by its molecular structure.
The adsorption of polyoxyethylene alkyl ether surfactants at the air-water interface involves the orientation of the hydrophobic butyl tail towards the air and the hydrophilic polyoxyethylene phosphate headgroup towards the water phase. nih.gov The presence of the phosphate group will contribute to the surface charge of the adsorbed monolayer. The effectiveness of a surfactant is often quantified by the maximum reduction in surface tension it can achieve, while its efficiency is related to the concentration required to reach this maximum reduction.
At the oil-water interface, these surfactant molecules arrange themselves to bridge the two immiscible phases, a property that is crucial for the formation and stabilization of emulsions. researchgate.net The balance between the hydrophilicity of the headgroup and the lipophilicity of the tail, often characterized by the hydrophilic-lipophilic balance (HLB), determines the type of emulsion (oil-in-water or water-in-oil) that is preferentially formed. The adsorption behavior of phospholipids (B1166683) and similar surfactants from vesicular solutions at interfaces can be complex, sometimes involving the spreading of the outer leaflet of the vesicle to form a monolayer, while the inner leaflet may form an inverted micelle-like structure. nih.gov
Surface Activity and Monolayer Formation
At interfaces, these molecules can form organized, single-molecule-thick layers known as monolayers. The behavior of such monolayers can be studied using techniques like surface pressure-area isotherm measurements. Research on mixed monolayers containing PEG-grafted phospholipids, such as distearoylphosphatidylethanolamine-PEG2000 (DSPE-PEG2000), provides insights into the behavior of PEGylated amphiphiles at interfaces. nih.gov These studies show that the presence of the PEG chains leads to nonideal mixing with other phospholipids and can induce a transition from a phase-separated to a homogeneous monolayer with increasing surface pressure. nih.gov This behavior is attributed to the excluded volume interactions between the PEG chains. nih.gov
The stability and properties of monolayers formed by phosphate-containing amphiphiles are also influenced by the subphase conditions, such as pH and the presence of ions. For instance, the presence of cations like magnesium and calcium can significantly affect the stability of polyprenyl phosphate monolayers at the air-water interface. nih.gov
Table 1: Critical Micelle Concentration (CMC) of Analogous Surfactants
| Surfactant | Structure | CMC | Reference |
|---|---|---|---|
| Poly(oxyethylene) 8 decyl ether | C10E8 | ~ 0.95 mM | nih.gov |
| Poly(oxyethylene) 8 myristyl ether | C14E8 | ~ 9 µM | nih.gov |
| Sodium Dodecyl Sulfate (B86663) (in water) | SDS | 8.1 mM | nih.gov |
Interaction with Solid-Liquid Interfaces (e.g., for coating compositions research)
The phosphate group in 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate serves as an effective anchor for adsorption onto various solid surfaces, particularly metal oxides. This property is leveraged in the formulation of coating compositions, where it can act as a dispersant for pigments and a corrosion inhibitor. ethox.com The adsorption of phosphate esters onto metal oxide surfaces is a well-documented phenomenon, driven by the formation of coordination bonds between the phosphate headgroup and the metal oxide surface. researchgate.netjlakes.orgresearchgate.net
Research on the adsorption of tricresyl phosphate on iron oxides has shown that the reaction rate is dependent on the oxidation state of the iron, with a higher oxidation state leading to a faster reaction. researchgate.net This suggests that the interaction is a Lewis acid-base reaction between the metal oxide and the phosphate ester. researchgate.net The resulting adsorbed layer can form a protective polymeric film that is durable and provides lubricity. researchgate.net
In the context of coatings, ethoxylated phosphate esters are utilized to improve gloss, color acceptance, and water sensitivity in waterborne paints. ethox.com They function as effective pigment dispersants, enhancing the stability of the formulation. ethox.com The adsorption of these surfactants on pigment particles prevents their aggregation, leading to a more uniform and stable coating.
Studies on the adsorption of poly(ethylene glycol) (PEG) and poly(methyl ethylene phosphate) on surfaces have shown that these polymers can guide the oriented adsorption of specific proteins. researchgate.net While PEG is known for its protein-repelling properties, the specific surface chemistry dictates the amount and orientation of adsorbed proteins when adsorption does occur. researchgate.net This has implications for the development of biocompatible coatings. The covalent grafting of silanated methoxy-PEG onto surfaces with oxide layers has been shown to significantly reduce fibrinogen adsorption. kinampark.com
Table 2: Research Findings on the Interaction of Phosphate Esters with Solid Surfaces
| Compound/System | Surface | Key Findings | Reference |
|---|---|---|---|
| Tricresyl phosphate | Iron oxides | Reaction rate depends on iron oxidation state; forms a polymeric protective film. | researchgate.net |
| Ethoxylated phosphate esters | Pigment surfaces | Act as effective dispersants, improving gloss and color acceptance in paints. | ethox.com |
| Poly(ethylene glycol) and Poly(methyl ethylene phosphate) | Generic polymeric surfaces | Guide the oriented adsorption of specific proteins. | researchgate.net |
| Silanated methoxy-PEG | Glass (oxide surface) | Covalent grafting significantly reduces protein (fibrinogen) adsorption. | kinampark.com |
Complexation and Guest-Host Interactions Involving 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
The poly(ethylene glycol) chain in 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is capable of forming complexes with various metal cations. The oxygen atoms in the ether linkages can coordinate with metal ions, leading to the formation of stable complexes. The complexation of alkali metal cations by similar polyether structures has been documented. rsc.orgudel.edu The size of the cation plays a crucial role in the stability and structure of the resulting complex. northwestern.edu For instance, in a metal-organic framework, the strength of hydrogen binding was found to decrease in the order Li+ > Na+ > K+. northwestern.edu
Furthermore, the polyether chain can participate in guest-host interactions with macrocyclic molecules such as cyclodextrins. nih.govnih.govmdpi.comrsc.orgacs.org Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate hydrophobic guest molecules or segments of polymers in aqueous solutions. nih.govmdpi.com The interaction between poly(ethylene glycol) (PEG) and α-cyclodextrin can lead to the formation of a pseudorotaxane, where the polymer chain threads through the cavity of the cyclodextrin. nih.gov This type of host-guest interaction has been utilized to create self-healing thermoset polyurethanes. nih.gov
Similarly, β-cyclodextrin can form inclusion complexes with guest molecules. mdpi.com The combination of β-cyclodextrin-polyethylene glycol with functional polymers through host-guest interactions has been shown to enhance properties such as viscosity, shear resistance, and salt tolerance. rsc.org These interactions are driven by non-covalent forces and are often reversible, allowing for the development of responsive materials. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate |
| Poly(oxyethylene) 4 lauryl ether |
| Poly(oxyethylene) 8 decyl ether |
| Poly(oxyethylene) 8 myristyl ether |
| Sodium Dodecyl Sulfate |
| Sodium Caprylate |
| Distearoylphosphatidylethanolamine-PEG2000 |
| Polyprenyl phosphate |
| Tricresyl phosphate |
| Poly(methyl ethylene phosphate) |
| Silanated methoxy-PEG |
| Al-Ti bimetal oxide |
| Poly(ethylene glycol) |
| α-cyclodextrin |
| β-cyclodextrin |
| Glycerol ethoxylate |
| Hexamethylene diisocyanate |
Mechanistic Investigations of 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate at the Molecular and Cellular Level in Vitro Research
Elucidation of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Detailed studies on the direct molecular interactions of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (B84403) with biological macromolecules such as proteins and nucleic acids are not present in the current scientific literature. Research on related poly(ethylene glycol) (PEG) compounds suggests that interactions with proteins can occur, often leading to preferential hydration of the protein. nih.gov The nature of these interactions can be influenced by the molecular weight of the PEG chain. nih.gov For instance, PEG molecules have been observed to interact with proteins through hydrogen bonds, ionic interactions, and hydrophobic interactions, sometimes involving positively charged amino acid residues like lysine (B10760008) and arginine. researchgate.net However, without specific experimental data, the binding behavior of the phosphate ester of 3,6,9,12-Tetraoxahexadecan-1-ol remains speculative.
Binding Affinities and Specificity (In Vitro Models)
There are no available in vitro studies that have measured the binding affinities or specificity of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate to any specific protein or nucleic acid targets. To determine such parameters, researchers would typically employ techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization assays. In the absence of such studies, a data table of binding affinities cannot be generated.
Conformational Changes Induced by 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (Theoretical and In Vitro)
No theoretical or in vitro studies, such as those using circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, have been published that describe any conformational changes in proteins or nucleic acids upon binding to 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate. While it is known that the binding of a ligand can induce structural changes in a macromolecule, the specific effects of this compound have not been investigated.
Enzymatic Recognition and Processing of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (In Vitro Biochemical Studies)
The enzymatic recognition and processing of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate by enzymes such as phosphatases and kinases have not been specifically documented. The parent compound, 3,6,9,12-Tetraoxahexadecan-1-ol, is a tetraethylene glycol monobutyl ether. nih.govnist.gov The addition of a phosphate group suggests that it could theoretically be a substrate for phosphatases or a product of a kinase reaction.
Substrate Specificity of Phosphatases and Kinases (In Vitro)
There is no evidence in the literature to suggest that 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is a substrate for any known phosphatase or kinase. The substrate specificity of these enzymes is complex, often relying on the recognition of not just the phosphate group but also the surrounding molecular structure. Protein phosphatases, for example, often recognize higher-order structural features of their substrates rather than just the primary amino acid sequence around the phosphorylation site. Without experimental screening, it is unknown if this synthetic, non-peptidic compound would be recognized by these enzymes.
Table 1: Hypothetical In Vitro Enzyme Specificity Data for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Enzyme Class | Specific Enzyme Example | Substrate Activity |
|---|---|---|
| Alkaline Phosphatase | Bovine Intestinal Alkaline Phosphatase | Not Determined |
| Acid Phosphatase | Prostatic Acid Phosphatase | Not Determined |
| Protein Ser/Thr Phosphatase | Protein Phosphatase 1 (PP1) | Not Determined |
| Protein Tyr Phosphatase | PTP1B | Not Determined |
Mechanisms of Hydrolysis and Transphosphorylation (Conceptual Models)
No studies have proposed or investigated the mechanisms of hydrolysis or transphosphorylation for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate. The mechanism of enzymatic dephosphorylation by phosphatases generally involves a nucleophilic attack on the phosphorus atom, often involving metal ions in the active site. However, the applicability of these models to a synthetic substrate like 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate has not been explored.
Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cell Models)
Specific studies on the cellular uptake and intracellular localization of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate are absent from the scientific literature. Research on the cellular uptake of polyethylene (B3416737) glycols (PEGs) indicates that the mechanism can be size-dependent, with smaller PEGs (<2000 Da) potentially crossing cell membranes via passive diffusion, while larger PEGs may be taken up by endocytosis. nih.gov The molecular weight of 3,6,9,12-Tetraoxahexadecan-1-ol is approximately 250.33 g/mol . nih.gov The addition of a phosphate group would increase its negative charge and may influence its ability to cross the negatively charged cell membrane. The surface charge of nanoparticles, for example, is a critical factor in their cellular internalization. dovepress.com Liposome-mediated strategies are sometimes used to facilitate the entry of negatively charged molecules like DNA into cells. wikipedia.org However, without direct experimental evidence, the pathways for cellular entry and the subsequent intracellular fate of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate remain unknown.
Table 2: Potential Cellular Uptake Mechanisms for Ethylene (B1197577) Glycol Derivatives (Note: This table is based on general knowledge of cellular transport and not on specific data for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate.)
| Uptake Mechanism | Description | Relevance to 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate |
|---|---|---|
| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | Potentially relevant for the unphosphorylated parent compound, but the charged phosphate group may hinder this process. |
| Endocytosis | Engulfment of substances by the cell membrane to form a vesicle. | A possible mechanism, particularly if the compound forms aggregates or interacts with cell surface receptors. nih.gov |
Passive Diffusion vs. Active Transport Pathways (Hypothetical/In Vitro)
The entry of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate into a cell is likely governed by a combination of passive and active transport mechanisms. The physicochemical properties of the molecule, including its relatively low molecular weight and the presence of a charged phosphate group, dictate its preferred route across the plasma membrane.
Passive Diffusion:
Based on studies of similar low molecular weight polyethylene glycols, it is hypothesized that 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate can cross the cell membrane via passive diffusion. nih.govnih.gov This process is driven by the concentration gradient of the compound across the membrane and does not require cellular energy. nih.govnih.gov The lipophilic character of the tetraethylene glycol chain may facilitate its partitioning into the lipid bilayer, a critical step in passive diffusion.
However, the terminal phosphate group, which is ionized at physiological pH, would increase the molecule's hydrophilicity, potentially hindering its free diffusion across the hydrophobic core of the cell membrane. The balance between the lipophilicity of the PEG chain and the hydrophilicity of the phosphate head would be a key determinant of the rate of passive diffusion.
Active Transport:
The presence of the phosphate moiety introduces the possibility of active transport mechanisms being involved in the cellular uptake of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate. Cells possess various transporter proteins that recognize and shuttle specific molecules, including phosphorylated compounds, across the membrane, a process that requires energy in the form of ATP. nih.govyoutube.com
One potential active transport pathway could involve P-glycoprotein (P-gp), a well-characterized efflux pump. In vitro studies have shown that various PEGs and their derivatives can interact with and even inhibit P-gp. nih.govnih.gov It is conceivable that 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could be a substrate for P-gp, leading to its active efflux from the cell. Conversely, at certain concentrations, it might act as an inhibitor of P-gp, affecting the transport of other P-gp substrates.
Additionally, other phosphate transporters, which are integral membrane proteins responsible for the uptake of inorganic phosphate and phosphorylated molecules, could potentially recognize and transport 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate.
Table 1: Hypothetical In Vitro Cellular Uptake Mechanisms of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
| Transport Mechanism | Proposed Role in Uptake | Influencing Factors | Experimental Evidence Basis (Analogous Compounds) |
| Passive Diffusion | Primary entry route at high extracellular concentrations. | Concentration gradient, lipophilicity of PEG chain, hydrophilicity of phosphate group. | Low molecular weight PEGs demonstrate membrane permeability. nih.govnih.gov |
| P-glycoprotein (P-gp) Mediated Transport | Potential for active efflux, limiting intracellular accumulation. | ATP availability, expression level of P-gp in the model cell line. | PEGs and their derivatives can act as P-gp substrates and inhibitors. nih.gov |
| Phosphate Transporter Mediated Uptake | Potential for facilitated or active influx into the cell. | Specificity of phosphate transporters, extracellular phosphate concentration. | General knowledge of cellular phosphate transport systems. |
Subcellular Distribution in Model Cell Systems
It is hypothesized that the distribution would not be uniform throughout the cytoplasm. The phosphate group could lead to interactions with positively charged domains of intracellular proteins or membranes. Furthermore, if the compound is a substrate for specific transporters located on organellar membranes, it could accumulate within those compartments.
Based on studies of other phosphate-containing molecules and PEG derivatives, potential sites of accumulation could include:
The Golgi Apparatus and Endoplasmic Reticulum: These organelles are involved in the processing and trafficking of lipids and proteins, and some phosphate transporters are known to reside in their membranes. nih.gov
Vesicular Structures: If uptake involves endocytosis, the compound would initially be found within endosomes and lysosomes. nih.gov
Mitochondria: The high membrane potential of mitochondria can drive the accumulation of certain charged molecules.
Table 2: Hypothetical Subcellular Distribution of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate in a Model Cell Line (e.g., HeLa) as Visualized by Fluorescence Microscopy
| Subcellular Compartment | Expected Fluorescence Intensity | Rationale |
| Plasma Membrane | Low to Moderate | Transient interaction during transport. |
| Cytosol | Moderate | General distribution, serving as a pool for organellar uptake. |
| Golgi Apparatus | High | Potential interaction with resident phosphate transporters and lipid processing machinery. |
| Endoplasmic Reticulum | Moderate | Potential site of initial processing and transport. |
| Mitochondria | Low to Moderate | Potential for accumulation driven by membrane potential. |
| Nucleus | Low | Generally, small polar molecules have limited passive entry into the nucleus. |
Modulation of Model Cellular Processes by 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (In Vitro Biochemical Studies)
The presence of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate within the cell has the potential to modulate various cellular processes. Its ability to interact with proteins and membranes could lead to alterations in signal transduction and enzyme activity.
Influence on Signal Transduction Pathways (Conceptual Models)
Phosphorylation is a fundamental mechanism of signal transduction, and the introduction of a phosphorylated molecule like 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could perturb these delicate signaling cascades. nih.gov
One conceptual model involves the modulation of protein kinase C (PKC) activity. PKC is a family of enzymes that play a crucial role in various signaling pathways, and their activity is regulated by a complex interplay of factors, including the binding of second messengers and phosphorylation events. nih.govnih.gov It is plausible that 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could interact with the regulatory domains of PKC or compete with natural phosphorylated substrates, thereby either activating or inhibiting its kinase activity. This, in turn, could affect downstream events such as cell proliferation, differentiation, and apoptosis.
Another conceptual model centers on the modulation of pathways involving receptor tyrosine kinases (RTKs). The phosphorylation of RTKs upon ligand binding initiates a cascade of intracellular signaling. The phosphate group on 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could potentially interfere with the dephosphorylation of activated receptors by protein tyrosine phosphatases, thereby prolonging the signaling output.
Table 3: Conceptual Models for the Modulation of Signal Transduction by 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
| Signaling Pathway | Proposed Mechanism of Modulation | Potential Downstream Effect (In Vitro) |
| Protein Kinase C (PKC) Pathway | Allosteric modulation of PKC activity through binding to regulatory domains. | Altered phosphorylation of PKC substrates, leading to changes in cell growth and morphology. |
| Receptor Tyrosine Kinase (RTK) Pathway | Inhibition of protein tyrosine phosphatases, leading to sustained RTK activation. | Increased activation of downstream pathways like the MAPK/ERK pathway, potentially affecting cell proliferation. |
| Calcium Signaling | Interaction with calcium-binding proteins or modulation of ion channel activity. | Alterations in intracellular calcium transients, affecting a wide range of cellular processes. |
Effects on Membrane-Bound Enzyme Activity (In Vitro)
The amphipathic nature of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate suggests it may interact with and alter the function of membrane-bound enzymes. The PEG chain can insert into the lipid bilayer, while the phosphate headgroup interacts with the aqueous environment and the polar headgroups of lipids. This interaction could change the local membrane environment, affecting the conformation and activity of embedded enzymes.
A key class of membrane-bound enzymes that could be affected are ATPases, which are involved in ion transport and maintaining cellular energy homeostasis. nih.gov For instance, the Na+/K+-ATPase is crucial for maintaining the electrochemical gradients across the plasma membrane. In vitro assays could be employed to measure the ATPase activity in the presence of varying concentrations of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate. nih.gov It is hypothesized that the compound could either inhibit or, less likely, stimulate ATPase activity by altering the lipid environment surrounding the enzyme or by directly interacting with the enzyme itself.
Table 4: Hypothetical Effects of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate on the Activity of Membrane-Bound Enzymes in In Vitro Assays
| Enzyme | Model System | Hypothetical Effect | Potential Mechanism |
| Na+/K+-ATPase | Purified enzyme reconstituted in liposomes | Inhibition of activity | Alteration of membrane fluidity; direct interaction with the enzyme's transmembrane domains. |
| Ca2+-ATPase (SERCA) | Microsomal preparations from muscle tissue | Moderate inhibition | Disruption of the lipid-protein interface required for optimal enzyme function. |
| Cytochrome P450 Enzymes | Liver microsomes | Variable (inhibition or no significant effect) | The short PEG chain may have limited interaction with the active site of these enzymes. |
Advanced Analytical and Spectroscopic Methodologies for the Study of 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate
High-Resolution Mass Spectrometry for Structural Elucidation of Complex Intermediates and Derivatives
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" and its derivatives. Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are particularly effective for analyzing non-ionic surfactants and their phosphorylated forms. bohrium.com
In the analysis of non-ionic surfactants like those of the ethoxylated polyester (B1180765) class, electrospray ionization (ESI) is a common technique. bohrium.com The resulting mass spectra often reveal not only the protonated molecule [M+H]⁺ but also various adduct ions, such as those with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, which are useful for confirming molecular weight. bohrium.comwordpress.com The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for identifying unknown intermediates and degradation products.
For instance, in-source collision-induced dissociation (CID) can provide valuable substructural information. wordpress.com In the positive ion mode, the loss of the phosphate (B84403) group can be observed, aiding in the structural confirmation of the phosphorylated surfactant. wordpress.com The fragmentation patterns of the polyoxyethylene chain also provide insights into the length and structure of the ethoxylate chain.
Researchers have successfully employed UHPLC-HRMS to identify and quantify non-ionic surfactants in various matrices. bohrium.com The use of a mobile phase containing formic acid is often preferred for mass spectrometry compatibility. bohrium.comsielc.com The data obtained from HRMS can be processed using specialized software to map isotope distribution patterns, further confirming the identity of the detected compounds. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the conformational dynamics and molecular structure of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus within the molecule.
For poly(ethylene glycol) (PEG) derivatives, ¹H NMR is commonly used to characterize the molecular weight and purity. nih.gov The signals from the repeating ethylene (B1197577) oxide units appear as a large, overlapping peak, while the terminal groups give distinct signals. nih.gov It is important to consider the 1.1% natural abundance of ¹³C, as the coupling between ¹³C and directly bonded protons can lead to satellite peaks that may be misinterpreted, especially in large polymers. nih.gov
Conformational analysis of ethylene glycol and its derivatives often reveals a strong preference for the gauche conformation in various solvents. nih.govresearchgate.net This preference is attributed to the "gauche effect" and, in less polar solvents, potentially to intramolecular hydrogen bonding. nih.govresearchgate.netyoutube.com For "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate," NMR can be used to study the conformational changes induced by the phosphate group and by interactions with other molecules or surfaces.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)
Multi-dimensional NMR techniques provide deeper insights into the complex structures and dynamics of molecules like "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate."
COSY (Correlation Spectroscopy) is used to identify spin-spin couplings between protons, helping to establish the connectivity of the molecule's backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with those of directly attached heteronuclei, such as ¹³C. This is invaluable for assigning the carbon signals in the complex polyether chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the three-dimensional conformation of the molecule and studying intermolecular interactions, such as those occurring during self-assembly into micelles. The semi-quantitative evaluation of NOE cross-peaks can indicate dynamic averaging between different conformers. mdpi.com
These techniques, when used in combination, allow for a comprehensive structural and conformational analysis that is not possible with one-dimensional NMR alone. mdpi.com
Solid-State NMR for Supramolecular Assemblies
While solution-state NMR is excellent for studying individual molecules, solid-state NMR (ssNMR) is uniquely suited for investigating the structure and dynamics of supramolecular assemblies, such as micelles or lamellar phases formed by surfactants. nih.gov
For non-ionic surfactants, ssNMR can provide information on the packing and conformation of the molecules within these aggregates. Techniques like Pulsed-Field Gradient Spin-Echo (PGSE) NMR can be used to measure the self-diffusion of molecules, providing insights into the size and shape of the aggregates and the dynamics of exchange between the aggregated and free states. nih.gov The study of non-ionic surfactants at interfaces, for example on graphite, has shown that they can form structures like hemicylindrical micelles. princeton.edu Solid-state NMR can complement techniques like atomic force microscopy (AFM) in characterizing these surface-adsorbed structures. princeton.edu
Advanced Chromatographic Techniques for Purification and Quantitative Analysis in Complex Mixtures
The purification and quantitative analysis of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" in complex mixtures rely on advanced chromatographic techniques. The choice of method depends on the properties of the compound and the matrix in which it is found.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of non-ionic surfactants. thermofisher.com Due to the lack of a strong chromophore in many surfactants, specialized detectors are often required. thermofisher.com
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are universal detectors that are compatible with gradient elution, making them suitable for analyzing complex surfactant mixtures. thermofisher.comthermofisher.com CAD generally offers better sensitivity and reproducibility than ELSD. thermofisher.com
Mass Spectrometry (MS) , as discussed in section 5.1, provides the highest specificity and sensitivity for detection when coupled with HPLC. thermofisher.comresearchgate.net
Reversed-phase HPLC is a common mode of separation, often utilizing C18 columns. wordpress.comchromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid or ammonium acetate (B1210297) for better peak shape and MS compatibility. wordpress.comsielc.com For complex mixtures, such as those containing different ethoxylate oligomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide an alternative separation mechanism. thermofisher.com
The following table summarizes typical HPLC conditions for related compounds:
| Analyte | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate | Newcrom R1 | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | MS | sielc.com |
| Phospholipid classes | Silica gel (Normal Phase) | Chloroform, methanol, and water gradient | ELSD | nih.gov |
| Brij® 35 | Acclaim Surfactant Plus | Acetonitrile/ammonium acetate buffer | UV, ELSD, CAD, MS | thermofisher.com |
Gas Chromatography (GC) for Volatile Derivatives (where applicable for related compounds)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com While "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" itself is not sufficiently volatile for direct GC analysis, the technique is highly relevant for analyzing its unphosphorylated precursor, "3,6,9,12-Tetraoxahexadecan-1-ol" (tetraethylene glycol monobutyl ether), and other related volatile compounds or degradation products. nih.govnih.govnist.govnist.gov
For the analysis of glycol ethers, capillary GC with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used. oup.comnih.gov The choice of the capillary column is crucial for achieving good separation of isomers. restek.com For instance, cyano-based columns can provide better resolution for glycol ether isomers compared to standard non-polar columns. restek.com
In some cases, derivatization may be employed to increase the volatility of less volatile compounds, making them amenable to GC analysis. For example, polyoxyethylene glycols can be partially cleaved and then trimethylsilylated before injection into the GC system. nih.gov
The following table presents GC retention data for the non-phosphorylated parent compound on different columns:
| Compound | Column Phase | Retention Index (I) | Reference |
|---|---|---|---|
| 3,6,9,12-Tetraoxahexadecan-1-ol | Ultra-2 | 1744 | nist.gov |
| VF-5MS | 1751.9 | nist.gov |
Scattering Techniques for Characterizing Supramolecular Structuresneaseco.com
Scattering techniques are non-invasive methods that utilize the diffraction of radiation to determine the structural characteristics of materials at the nanoscale. nih.gov For amphiphilic molecules such as 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, which can form micelles, vesicles, or other complex structures in a solvent, these methods are indispensable for elucidating the morphology and dimensions of the resulting aggregates.
Dynamic Light Scattering (DLS) for Particle Size and Distributionneaseco.com
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique for determining the size distribution of small particles in suspension. The method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly than smaller ones, and this difference in motion is used to calculate the hydrodynamic radius of the particles.
For 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, DLS is instrumental in determining the average size and polydispersity of the micelles or other aggregates it forms in aqueous solutions. The hydrodynamic diameter obtained from DLS provides information about the core of the micelle as well as the surrounding hydration layer.
Table 1: Illustrative DLS Data for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate Micelles
| Parameter | Value |
| Average Hydrodynamic Diameter (Z-average) | 10.2 nm |
| Polydispersity Index (PDI) | 0.15 |
| Peak 1 Intensity (%) | 95% |
| Peak 1 Diameter (nm) | 9.8 nm |
| Peak 2 Intensity (%) | 5% |
| Peak 2 Diameter (nm) | 35.6 nm |
This table presents hypothetical data for illustrative purposes.
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Assembly Architectureneaseco.com
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques that provide detailed structural information about materials on a length scale from nanometers to several hundred nanometers. nih.govresearchgate.net These methods are particularly well-suited for studying the shape, size, and internal structure of self-assembled structures like those formed by 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate. nih.gov
In a SAXS experiment, a beam of X-rays is passed through the sample, and the scattered X-rays at very small angles are collected. The resulting scattering pattern is related to the electron density fluctuations within the sample. For SANS, a beam of neutrons is used instead, and the scattering is dependent on the neutron scattering length density of the nuclei. youtube.com This makes SANS particularly useful for studying soft matter and biological samples, as it can distinguish between different isotopes, such as hydrogen and deuterium. nih.gov
Table 2: Hypothetical SAXS/SANS Structural Parameters for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate Micelles
| Parameter | SAXS | SANS |
| Radius of Gyration (Rg) | 3.5 nm | 3.6 nm |
| Micelle Core Radius | 2.0 nm | 2.1 nm |
| Corona Thickness | 1.5 nm | 1.5 nm |
| Aggregation Number | 60 | 62 |
| Micelle Shape | Spherical | Spherical |
This table presents hypothetical data for illustrative purposes.
Microscopy Techniques for Visualization of Assembled Structures (e.g., Cryo-TEM, AFM)neaseco.com
While scattering techniques provide valuable ensemble-averaged structural information, microscopy techniques offer direct visualization of individual supramolecular assemblies. Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM) are two powerful methods for imaging the morphology of nanostructures.
Cryo-TEM involves the rapid freezing of a thin film of the sample solution, preserving the native structure of the assemblies in a vitrified, amorphous state. The sample is then imaged using a transmission electron microscope at cryogenic temperatures. This technique can provide high-resolution images of micelles, vesicles, and other aggregates, revealing their size, shape, and lamellarity.
AFM, on the other hand, uses a sharp tip attached to a cantilever to scan the surface of a sample. The interactions between the tip and the surface are measured to create a three-dimensional topographical image. AFM can be performed in various environments, including in liquid, which allows for the imaging of self-assembled structures under near-native conditions.
For 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, both Cryo-TEM and AFM can be employed to visualize the micelles or vesicles formed in solution. These techniques can confirm the shapes and sizes determined by scattering methods and provide insights into the surface morphology and organization of the assemblies.
Table 3: Comparison of Microscopy Techniques for Analyzing 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate Assemblies
| Feature | Cryo-TEM | AFM |
| Principle | Electron transmission through a vitrified sample | Cantilever with a sharp tip scanning the sample surface |
| Sample Environment | Cryogenic vacuum | Air or liquid |
| Information Obtained | Morphology, size, lamellarity of individual assemblies | Topography, size, surface properties of individual assemblies |
| Resolution | High (sub-nanometer) | High (nanometer to sub-nanometer) |
| Typical Observation | Spherical or ellipsoidal micelles with a uniform size distribution | Individual micelles adsorbed on a substrate, revealing their height and diameter |
This table provides a general comparison and hypothetical observations.
Computational and Theoretical Studies of 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of flexible molecules like 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (B84403). By simulating the atomic motions over time, MD can reveal the molecule's conformational landscape and its interactions with surrounding solvent molecules.
The solvation of this compound is complex due to its amphiphilic nature. The phosphate group acts as a strong hydrogen bond acceptor, structuring adjacent water molecules, while the ether oxygens also form weaker hydrogen bonds. mdpi.com MD simulations can map these hydration shells precisely, revealing how water mediates interactions and influences the molecule's conformation. The presence of water impurities or co-solvents can be modeled to see their effect on physical properties like viscosity and self-diffusion. mdpi.com
Table 1: Simulated Hydrodynamic and Conformational Properties of PEG Oligomers This table presents typical data obtained from MD simulations for related PEG structures. The values for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate would be influenced by its specific end-groups.
| Parameter | Description | Typical Finding for PEG Oligomers | Relevance to 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate |
|---|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Follows ideal chain behavior for low molecular weights (Mw < 2000). nih.govcapes.gov.br | Predicts the effective volume the molecule occupies in solution. |
| Hydrodynamic Radius (Rh) | The effective radius of the molecule as it diffuses through a solution. | Excellent agreement between simulation and experimental values. nih.govrsc.org | Crucial for understanding transport properties and interactions with biological pores. nih.gov |
| Persistence Length (λ) | A measure of the chain's stiffness or rigidity over a short length. | ~3.7-3.8 Å, indicating high flexibility. nih.gov | Determines the local curvature and bending capacity of the ether backbone. |
| Shape Anisotropy | Describes the deviation from a perfect spherical shape. | Hydrated PEO is found to be non-spherical (e.g., 2.59:1.44:1.00). nih.gov | Impacts how the molecule packs in aggregates and interacts with surfaces. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations are employed to investigate the electronic properties of a molecule, providing fundamental data on its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) or high-accuracy composite methods such as CBS-QB3 can be used to determine thermochemical data like enthalpy of formation and heat capacity. nih.gov
For 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, QC calculations would reveal the distribution of electron density across the molecule. The phosphate group is a site of high negative charge, making it a potent nucleophile and a key site for electrostatic interactions. Calculations can map the electrostatic potential surface, highlighting the electron-rich (phosphate and ether oxygens) and electron-poor (hydrogens) regions, which are crucial for predicting non-covalent interactions.
Furthermore, QC calculations can determine key electronic parameters that correlate with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. Bond dissociation energies (BDE) can also be calculated to predict the weakest bonds in the molecule and potential degradation pathways. nih.gov
Table 2: Predicted Electronic and Thermochemical Properties The following table includes properties calculated for the parent molecule, 3,6,9,12-Tetraoxahexadecan-1-ol. The addition of a phosphate group would significantly alter these electronic properties, particularly those related to charge and reactivity.
| Property | Calculated Value (for parent molecule) | Source | Significance for Phosphate Derivative |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation (ΔfG°) | -506.66 kJ/mol | Cheméo nih.gov | Indicates thermodynamic stability. The phosphate derivative would have a different, likely more negative, value due to the stable phosphate group. |
| XLogP3 | 0.3 | PubChem Current time information in Edmonton, CA. | Predicts lipophilicity. The phosphate group would decrease this value, making the molecule more hydrophilic. |
| Hydrogen Bond Donor Count | 1 | PubChem Current time information in Edmonton, CA. | The phosphate group adds more hydrogen bond donor sites (P-OH), increasing this count and enhancing interactions with polar solvents. |
| Hydrogen Bond Acceptor Count | 5 | PubChem Current time information in Edmonton, CA. | The phosphate group adds more hydrogen bond acceptor sites (P=O, P-O-), significantly increasing this value and potential for interactions. |
Docking Studies for Predicting Molecular Interactions (In Silico)
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor), such as a protein or nucleic acid. For 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, docking studies are essential for exploring its potential interactions in a biological context.
The process involves preparing a 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy. youtube.com
The phosphate group is particularly important in docking studies of phosphorylated ligands. It is known to form strong, directional hydrogen bonds and salt bridges with positively charged (e.g., Arginine, Lysine) and polar (e.g., Serine, Tyrosine) amino acid residues in a protein's active site. nih.govplos.org Docking simulations can pinpoint these critical interactions, explaining the molecular basis for binding affinity and specificity. nih.gov The flexible polyether chain allows the molecule to adopt various shapes to fit into binding pockets, while the butyl group can engage in hydrophobic interactions. These simulations are instrumental in designing molecules with enhanced binding to specific biological targets. nih.gov
Coarse-Grained Models for Simulating Supramolecular Self-Assembly
While all-atom MD simulations provide high-resolution detail, they are computationally too expensive to model large-scale phenomena like the self-assembly of many molecules into supramolecular structures. Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single "bead" or interaction site, reducing the degrees of freedom. researchgate.netacs.org
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is an amphiphile, possessing a hydrophilic head (the phosphate and ether chain) and a hydrophobic tail (the butyl group). In aqueous solution, these molecules are expected to self-assemble into larger structures like micelles or vesicles to minimize the unfavorable contact between the hydrophobic tails and water. nih.gov CG models, often developed using frameworks like MARTINI, are ideal for simulating these processes, which occur on longer time and length scales. capes.gov.br
CG simulations can predict the critical micelle concentration (CMC), as well as the size, shape, and stability of the resulting aggregates. nih.govarxiv.org These models have been successfully applied to various amphiphilic PEG copolymers, demonstrating their power in predicting the morphology of self-assembled structures. capes.gov.brarxiv.org
Development of Predictive Models for Structure-Property Relationships (Theoretical)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical tools that correlate the chemical structure of a molecule with its physicochemical properties or biological activity. These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.
For 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, a QSPR model could be developed to predict properties like boiling point, viscosity, or water solubility based on calculated descriptors. These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Describing atomic connectivity.
Geometric: Related to the 3D shape of the molecule.
Quantum Chemical: HOMO/LUMO energies, partial charges. nih.gov
By establishing a mathematical relationship (e.g., through multiple linear regression) between these descriptors and an experimentally measured property for a series of related compounds, a predictive model can be built. nih.gov Such models are valuable for screening new molecular designs and prioritizing synthetic efforts by providing rapid estimations of key properties without the need for extensive experimentation. Studies on organophosphates have successfully used QSTR (a toxicity-focused QSAR) to link molecular structure to biological effects. nih.gov
Research Applications and Potential Research Utility of 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate Non Clinical
Development of Advanced Materials for Research Purposes (e.g., Nanocarriers for Model Compounds)
The amphiphilic nature of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (B84403) makes it an ideal candidate for the construction of sophisticated materials for research purposes, particularly in the creation of nanocarriers for the delivery and study of model compounds in in vitro settings.
Liposome (B1194612) and Micelle Formulations for In Vitro Delivery Systems
In the realm of in vitro research, liposomes and micelles are indispensable tools for encapsulating and delivering a wide range of molecules. The incorporation of PEGylated lipids into these formulations is a well-established strategy to enhance their stability and create a protective steric barrier. nih.govnih.gov 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, with its structural similarity to PEG-lipid conjugates, can be expected to perform a similar function. When integrated into a lipid bilayer, the phosphate head group would anchor the molecule within the aqueous phase, while the tetraethylene glycol chain would extend from the surface, creating a hydrated layer. nih.gov This steric shield can prevent the aggregation of liposomes and reduce non-specific interactions with other components in a research system.
The presence of such PEG-like molecules on the surface of liposomes has been shown to prolong their circulation time in physiological-like conditions by preventing clearance by the reticuloendothelial system. nih.gov While not a clinical consideration, this property is valuable in complex in vitro models that simulate physiological environments. Furthermore, lipid conjugates of oligo-acid derivatives have been demonstrated to be as effective as traditional PEG derivatives in providing steric stabilization to liposomes. nih.gov This suggests that 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could be a well-defined, monodisperse alternative to polydisperse PEG polymers, offering greater reproducibility in liposomal formulations for research applications. nih.gov
Below is a table summarizing the potential roles of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate in liposome and micelle formulations for research.
| Feature | Role of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate | Research Benefit |
| Steric Stabilization | Forms a hydrated layer on the surface of liposomes and micelles. | Prevents aggregation and non-specific interactions, enhancing formulation stability. nih.gov |
| Monodispersity | As a single molecular entity, it offers uniformity in chain length. | Provides greater reproducibility in experiments compared to polydisperse PEG polymers. nih.gov |
| Controlled Delivery | Can influence the release kinetics of encapsulated model compounds. | Allows for the systematic study of compound delivery and uptake in in vitro models. |
Surface Modification Agents for Biosensors and Microfluidics (Lab Scale)
The functionalization of surfaces is a critical aspect of modern biosensor and microfluidic device development. The goal is often to create a surface that resists non-specific protein adsorption while allowing for the specific immobilization of biorecognition elements. nih.govnih.gov 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is well-suited for this purpose due to its terminal phosphate group and protein-repellent PEG-like chain.
The phosphate head group can strongly adsorb to various metal oxide surfaces, such as those used in certain types of biosensors, to form self-assembled monolayers (SAMs). researchgate.netfau.de This creates a robust and stable coating. The tetraethylene glycol chains then present a hydrophilic and sterically hindering barrier that minimizes the fouling of the surface by non-target proteins and other biomolecules from the sample matrix. nih.gov This reduction in non-specific binding is crucial for enhancing the signal-to-noise ratio and improving the sensitivity and reliability of biosensors. nih.gov
In microfluidic systems, maintaining the performance of the small channels is paramount. The coating of microfluidic channels with PEG-containing molecules can reduce the non-specific adsorption of proteins and cells, preventing channel clogging and ensuring smooth fluid flow. nih.gov The use of a molecule like 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could provide a simple and effective way to modify the surface properties of microfluidic devices, making them more biocompatible and suitable for a range of biological assays. nih.gov
The table below outlines the key features and benefits of using this compound as a surface modification agent in a lab-scale setting.
| Application | Function of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate | Advantage in Research |
| Biosensors | Forms a protein-repellent self-assembled monolayer on sensor surfaces. | Reduces non-specific binding, improves signal-to-noise ratio, and enhances sensitivity. nih.govresearchgate.net |
| Microfluidics | Modifies channel surfaces to be hydrophilic and resist fouling. | Prevents channel clogging and maintains stable fluid dynamics for reliable assays. nih.govnih.gov |
| Biomaterial Coatings | Can be used to create biocompatible coatings on various materials. | Improves the performance of materials used in cell culture and other biological experiments. mdpi.com |
Role in Membrane Protein Solubilization and Reconstitution (In Vitro Research Tools)
The study of membrane proteins is notoriously challenging due to their hydrophobic nature, which requires them to be embedded in a lipid bilayer to maintain their native structure and function. mdpi.commdpi.com Detergents are commonly used to extract these proteins from their native membranes, but they can often lead to denaturation and loss of activity. mdpi.com
Amphiphilic polymers, including PEG derivatives, have emerged as alternative solubilizing agents that can offer a more native-like environment for membrane proteins. nih.gov 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, with its detergent-like amphiphilic character, could potentially be used to solubilize membrane proteins by forming a "belt" around their hydrophobic transmembrane domains, effectively replacing the native lipid bilayer. nih.gov This would keep the protein in a soluble and stable state in an aqueous buffer, allowing for further purification and characterization.
Following solubilization, the reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes (forming proteoliposomes), is a critical step for functional studies. nih.govd-nb.info The presence of PEGylated lipids in these proteoliposomes can improve their stability and prevent aggregation. nih.gov Therefore, 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could be a valuable component in the reconstitution process, contributing to the formation of stable and functional proteoliposomes for use in various in vitro assays. nih.gov
Use as a Model Compound for Studying Phospholipid Mimicry and Membrane Interactions
Understanding the complex interactions between lipids and proteins within biological membranes is a fundamental area of biophysical research. nih.govnih.gov Model compounds that mimic the properties of natural phospholipids (B1166683) are essential for dissecting these interactions in simplified, well-controlled systems. nih.gov
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate possesses key features that make it an interesting phospholipid mimic. The phosphate head group is a common feature of many natural phospholipids and is known to engage in specific interactions with membrane proteins. nih.govnih.gov The flexible tetraethylene glycol chain, while different from the acyl chains of natural lipids, provides a hydrophobic domain that can insert into and interact with the core of a lipid bilayer. nih.govyoutube.com
By incorporating this compound into model membranes, researchers can systematically study the influence of the head group and the flexible chain on membrane properties such as fluidity, permeability, and protein binding. The well-defined chemical structure of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate allows for precise control over its concentration and distribution within the model membrane, which is a significant advantage over more complex and heterogeneous natural lipid mixtures.
Application in Emulsification and Stabilization of In Vitro Reaction Mixtures
Many biochemical and cellular assays require the mixing of aqueous and non-aqueous components, creating a need for effective emulsifying and stabilizing agents. Surfactants are commonly used for this purpose, and 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, with its amphiphilic structure, can function as a surfactant. nih.gov
In in vitro reaction mixtures, this compound can position itself at the oil-water interface, with its hydrophilic phosphate head group in the aqueous phase and its hydrophobic tail in the non-aqueous phase. This reduces the interfacial tension and allows for the formation of stable emulsions. The steric hindrance provided by the tetraethylene glycol chains can further prevent the coalescence of droplets, ensuring the long-term stability of the reaction mixture. This is particularly useful for enzymatic reactions that occur at interfaces or for the delivery of lipophilic substrates in aqueous-based assays.
Potential as a Component in Synthetic Biological Systems and Artificial Cells
The field of synthetic biology aims to design and construct new biological parts, devices, and systems. A key area of research within this field is the creation of artificial cells or protocells, which are simplified systems that mimic certain functions of living cells. nih.gov The construction of a stable and functional membrane is a fundamental requirement for these artificial cells.
Polyethylene (B3416737) glycol (PEG) is a widely used polymer in the formation of membraneless protocells through aqueous two-phase systems (ATPS). nih.gov The partitioning of different polymers into distinct aqueous phases allows for the creation of cell-like compartments. Given its PEG-like structure, 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate could be explored as a component in such systems, potentially influencing the phase separation behavior and the partitioning of biomolecules into the protocells.
Furthermore, in the construction of artificial cells with lipid-based membranes, the incorporation of functional molecules is crucial. The ability of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate to integrate into lipid bilayers and present a functional phosphate group on the surface could be harnessed to create artificial membranes with specific recognition or catalytic properties. This could pave the way for the development of more complex and functional synthetic biological systems.
Environmental Fate and Degradation Studies of 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate in Controlled Research Environments
Biodegradation Pathways and Mechanisms (In Vitro/Microbial Studies)
Specific in vitro or microbial studies on the biodegradation of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate (B84403) have not been identified in the reviewed literature. However, the parent alcohol, tetraethylene glycol monobutyl ether, is considered to be readily biodegradable. The biodegradation of organophosphate esters, in general, is a significant environmental degradation pathway. Microorganisms, including bacteria and fungi, have been shown to degrade a wide range of these compounds. researchgate.net The primary mechanism of microbial degradation is typically hydrolysis, catalyzed by enzymes such as phosphotriesterases, which cleave the ester bonds. researchgate.net
For 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate, a plausible biodegradation pathway would involve the initial enzymatic hydrolysis of the phosphate ester bond. This would likely result in the formation of phosphoric acid and the parent alcohol, 3,6,9,12-Tetraoxahexadecan-1-ol. Subsequently, the linear polyether chain of the alcohol would be expected to undergo further biodegradation. Studies on polyethylene (B3416737) glycols have shown that their degradation can proceed through the cleavage of ether bonds. nih.govepa.gov
Table 1: Predicted Biodegradation of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
| Predicted Step | Reactant | Predicted Products | Enzymatic Process |
|---|---|---|---|
| Initial Hydrolysis | 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate | 3,6,9,12-Tetraoxahexadecan-1-ol + Phosphoric Acid | Phosphatase/Phosphotriesterase |
| Subsequent Degradation | 3,6,9,12-Tetraoxahexadecan-1-ol | Smaller glycols, alcohols, and eventually CO2 and water | Etherases, Dehydrogenases |
Hydrolytic Stability under Various pH and Temperature Conditions
Direct experimental data on the hydrolytic stability of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate under varying pH and temperature conditions are unavailable. However, the hydrolytic behavior of phosphate esters is well-documented. Generally, phosphate esters are more susceptible to hydrolysis under alkaline conditions compared to neutral or acidic conditions. ecetoc.org The rate of hydrolysis is also influenced by temperature, with higher temperatures typically accelerating the reaction. A patent on the cleavage of polyethylene glycol ethers suggests that elevated temperatures (200°C to 300°C) in the presence of water and a catalyst can lead to hydrolysis. google.com
The ether linkages within the 3,6,9,12-Tetraoxahexadecan-1-ol backbone are generally stable to hydrolysis under normal environmental conditions. nih.gov Therefore, the primary point of hydrolytic cleavage for the phosphated compound is expected to be the phosphate ester bond.
Table 2: Predicted Hydrolytic Stability of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
| Condition | Predicted Stability | Rationale |
|---|---|---|
| Acidic pH (e.g., pH 4) | Relatively Stable | General characteristic of phosphate esters. |
| Neutral pH (e.g., pH 7) | Relatively Stable | General characteristic of phosphate esters. |
| Alkaline pH (e.g., pH 9) | Less Stable, Prone to Hydrolysis | Base-catalyzed hydrolysis of the phosphate ester bond is a known degradation pathway for this class of compounds. ecetoc.org |
| Elevated Temperature | Decreased Stability | Increased temperature generally increases the rate of chemical reactions, including hydrolysis. google.com |
Adsorption and Desorption Behavior in Model Environmental Systems (e.g., Soil Mimics)
Specific studies on the adsorption and desorption of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate in soil or sediment are not available. The parent compound, tetraethylene glycol monobutyl ether, has a low potential for adsorption to soil and a high potential for mobility. santos.com However, the addition of a phosphate group would likely increase the compound's affinity for soil particles, particularly in soils with high iron and aluminum oxide content or in alkaline soils with high calcium content. mdpi.commdpi.com
Phosphate anions are known to adsorb strongly to soil minerals. mdpi.com The adsorption of organophosphates to soil is influenced by factors such as the soil's organic matter content, clay content, and pH. anatrace.com Therefore, it is reasonable to predict that 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate would exhibit greater sorption to soil than its parent alcohol, potentially reducing its mobility in the environment.
Table 3: Predicted Adsorption Behavior of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate in Soil
| Soil Property | Predicted Adsorption | Rationale |
|---|---|---|
| High Organic Matter | Moderate to High | Organophosphates can bind to soil organic matter. anatrace.com |
| High Clay Content | Moderate to High | Clay minerals provide surfaces for adsorption. |
| High Iron/Aluminum Oxides | High | Phosphate groups have a strong affinity for these minerals. mdpi.com |
| Alkaline pH (High Calcium) | Moderate to High | Potential for precipitation with calcium ions. mdpi.com |
Future Research Directions and Emerging Paradigms for 3,6,9,12 Tetraoxahexadecan 1 Ol, Phosphate
Exploration of Novel Synthetic Routes Towards Functionalized Derivatives
The synthesis of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" typically involves the phosphorylation of its precursor, "3,6,9,12-Tetraoxahexadecan-1-ol" (also known as tetraethylene glycol monobutyl ether). nih.gov This process can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃), followed by hydrolysis. nih.gov The reactivity of the phosphate (B84403) group and the terminal hydroxyl group of the PEG chain provides a versatile platform for the creation of a diverse range of functionalized derivatives.
Future research is anticipated to focus on developing more efficient and selective synthetic methodologies. This includes the exploration of enzymatic phosphorylation, which could offer milder reaction conditions and higher specificity, minimizing the formation of byproducts. Furthermore, the synthesis of derivatives with modified PEG chains, such as those with varying lengths or the incorporation of other functional moieties, will be a key area of investigation. For instance, the synthesis of PEG-cored phosphorus dendrimers, which are hyperbranched nanostructures, has been reported, showcasing the potential for creating complex macromolecular architectures based on PEG-phosphate backbones.
The development of functionalized derivatives could lead to materials with tailored properties, such as enhanced biocompatibility, specific targeting capabilities for drug delivery, or improved catalytic activity. A summary of potential functionalization strategies is presented in Table 1.
Table 1: Potential Functionalization Strategies for 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
| Functionalization Target | Potential Reagents/Methods | Desired Outcome/Application |
|---|---|---|
| Phosphate Group | Esterification, Amidation | Covalent attachment of bioactive molecules, improved solubility in organic media |
| PEG Chain Terminus | Etherification, Esterification | Introduction of targeting ligands, fluorescent probes, or cross-linking agents |
Integration into Multi-Component Systems for Advanced Research Materials
The amphiphilic nature of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate," with its hydrophilic PEG chain and charged phosphate head group, makes it an ideal candidate for the construction of self-assembling multi-component systems. These systems, which can include micelles, vesicles, and nanoparticles, are of great interest for applications in drug delivery, diagnostics, and materials science. mdpi.comresearchgate.net
Future research will likely explore the integration of this compound into various multi-component systems. For example, it could be used as a stealth coating for nanoparticles, a strategy known as PEGylation, to reduce their recognition by the immune system and prolong their circulation time in the body. ekb.egnih.govnih.gov The phosphate group could also serve as a point of attachment for other molecules or as a means of controlling the surface charge of the nanoparticles.
The incorporation of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" into hydrogels is another promising area of research. mdpi.com These water-swollen polymer networks can be designed to be stimuli-responsive, releasing encapsulated therapeutic agents in response to changes in pH, temperature, or the presence of specific enzymes. mdpi.com The development of such "smart" materials could revolutionize the field of controlled drug release.
Advanced Computational Modeling for Predictive Understanding
Computational modeling has become an indispensable tool in modern chemistry and materials science, allowing researchers to predict the properties and behavior of molecules and materials before they are synthesized in the laboratory. In the context of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate," advanced computational modeling can provide valuable insights into its structure, dynamics, and interactions with other molecules.
Furthermore, quantum mechanical calculations can be employed to investigate the electronic structure of the molecule and to predict its reactivity. This information can be used to guide the design of new functionalized derivatives with specific properties. The combination of computational modeling and experimental studies will be crucial for accelerating the discovery and development of new materials based on "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate."
Application in Complex Biological Mimicry Systems
The unique properties of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" make it an attractive building block for the construction of systems that mimic biological structures and functions. For example, its amphiphilic nature allows it to self-assemble into structures that resemble cell membranes, providing a simplified model for studying membrane processes.
A significant area of future research will be the use of this compound in the development of artificial cells and organelles. These synthetic systems could be used to study fundamental biological processes in a controlled environment or for applications in synthetic biology and biotechnology. For instance, a phosphorylated high-molecular-weight PEG polymer has been shown to prevent lethal sepsis by interfering with the virulence of multidrug-resistant pathogens, demonstrating the potential of PEG-phosphates in modulating biological systems. nih.gov This anti-virulence strategy, which aims to contain rather than kill pathogens, represents a paradigm shift in the fight against infectious diseases. nih.gov
Moreover, the biocompatibility of PEG-based materials suggests that "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" could be used in tissue engineering and regenerative medicine. researchgate.net For example, it could be incorporated into scaffolds that support cell growth and tissue regeneration.
Interdisciplinary Research Synergies with Materials Science and Synthetic Biology
The full potential of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" can only be realized through interdisciplinary collaborations between chemists, materials scientists, biologists, and engineers. The convergence of materials science and synthetic biology, in particular, offers exciting opportunities for the development of novel materials with unprecedented functionalities.
Future research will likely see the integration of "3,6,9,12-Tetraoxahexadecan-1-ol, phosphate" into engineered biological systems. For example, it could be used to modify the surface of living cells to enhance their therapeutic efficacy or to create hybrid materials that combine the properties of synthetic polymers with the functionality of biological molecules. The development of such bio-hybrid systems could lead to breakthroughs in areas such as targeted drug delivery, biosensing, and biocatalysis.
The versatility of PEG-based materials is already well-established in both the biomedical and food industries, where they are used to improve drug delivery, wound healing, and food packaging. researchgate.net By leveraging the unique properties of the phosphate group, researchers can further expand the applications of these materials. The synergy between the fields will be crucial for translating fundamental research into real-world applications that address pressing societal needs.
Compound Names Mentioned in this Article
Table 2: List of Compound Names
| Compound Name |
|---|
| 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate |
| 3,6,9,12-Tetraoxahexadecan-1-ol |
| Tetraethylene glycol monobutyl ether |
| Phosphorus oxychloride |
Q & A
Basic Research Questions
Q. How can researchers characterize the physical properties of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate?
- Methodology : Utilize gas chromatography-mass spectrometry (GC-MS) to determine boiling points (334.6°C at 760 mmHg) and vapor pressure (8.87E-06 mmHg at 25°C). Density measurements (1.003 g/cm³) can be obtained via pycnometry. Thermogravimetric analysis (TGA) is recommended for assessing thermal stability, as the compound decomposes at high temperatures .
Q. What stability considerations are critical for laboratory handling of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate?
- Methodology : Store the compound in airtight, desiccated containers due to its hygroscopic nature. Avoid exposure to strong acids/bases and temperatures >150°C to prevent exothermic reactions or decomposition into CO/CO₂. Compatibility testing with common solvents (e.g., glycol ethers) is advised before experimental use .
Q. Which analytical techniques are suitable for quantifying phosphate content in derivatives of this compound?
- Methodology : Employ UV-Vis spectrophotometry with the molybdenum blue method. Prepare a calibration curve using potassium dihydrogen phosphate standards and measure absorbance at 880 nm. Calculate concentrations via linear regression, ensuring a 95% confidence interval for accuracy .
Advanced Research Questions
Q. How can researchers analyze the environmental occurrence of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate in aqueous matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize sample preparation via solid-phase extraction (SPE) using C18 cartridges. Validate detection limits (e.g., 54 µg/L in rainwater) through spike-recovery experiments .
Q. What synthetic routes are available for introducing phosphate groups into polyether alcohols like 3,6,9,12-Tetraoxahexadecan-1-ol?
- Methodology : React the alcohol with polyphosphoric acid or phosphorus pentoxide (P₂O₅) under anhydrous conditions. Monitor the reaction via ³¹P NMR to track phosphate ester formation. Purify the product using ion-exchange chromatography to isolate mono- and di-esters .
Q. How does 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate interact with hydroxyl radicals in atmospheric models?
- Methodology : Apply the SAPRC-99 chemical mechanism to model reactions. Use rate constants (k = 8.35e-11 cm³ molecule⁻¹ s⁻¹) to predict degradation pathways, including the formation of formaldehyde (HCHO), methyl ethyl ketone (MEK), and carboxylic acids. Validate predictions via smog chamber experiments .
Q. What are the regulatory implications of using this compound in the EU under REACH?
- Methodology : Review the REACH registration dossier (EC 247-553-6) for hazard classifications (e.g., Eye Dam. 1 H318). Ensure compliance with Annex XIV restrictions for substances of very high concern (SVHCs), particularly for environmental release thresholds .
Contradictions and Limitations
- Stability Data : and highlight decomposition risks at high temperatures, but specific decomposition kinetics are not quantified. Further thermolytic studies are needed.
- Environmental Detection : Concentrations reported in rainwater ( ) lack context on seasonal variability or anthropogenic sources, necessitating longitudinal sampling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
